4-(2,5-Dichlorophenyl)benzoic acid
Overview
Description
“4-(2,5-Dichlorophenyl)benzoic acid” is a chemical compound with the CAS Number: 63028-31-9. It has a molecular weight of 267.11 . The IUPAC name for this compound is 2’,5’-dichloro [1,1’-biphenyl]-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “4-(2,5-Dichlorophenyl)benzoic acid” is represented by the linear formula C13H8Cl2O2 . More detailed structural information might be available in specialized chemical databases or scientific literature.Scientific Research Applications
Antimicrobial Activity
4-(2,5-Dichlorophenyl)benzoic acid derivatives have shown potential in antimicrobial applications. For instance, thioureides derived from related benzoic acids exhibited specific antimicrobial activities against a range of bacteria and fungi. These compounds were particularly effective against Staphylococcus aureus, suggesting their potential use in treating multidrug-resistant infections (Limban et al., 2008).
Photodecomposition and Environmental Applications
Research into the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, has revealed their transformation under UV irradiation. This process, where chlorine is replaced by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid, has implications for environmental remediation and water treatment (Crosby & Leitis, 1969).
Crystal Structure Analysis
The crystal structure of compounds related to 4-(2,5-Dichlorophenyl)benzoic acid, such as 2-(2,6-dichlorophenylcarbamoyl)benzoic acid, has been studied, providing insights into their molecular arrangement and potential applications in material science and molecular engineering (Kennard, Smith, & Katekar, 1982).
Advanced Oxidation Processes
Studies have investigated the use of chlorobenzoic acids, including 4-chlorophenol, in advanced oxidation processes. These processes are crucial for the degradation of organic pollutants in water treatment, where compounds like 4-chlorophenol can be effectively degraded under certain conditions (Bokare & Choi, 2010).
Environmental Toxicology
Research on the toxicity of benzoic acid derivatives, including 4-chlorobenzoic acid, has been conducted to understand their effects on environmental and human health. This research is critical in assessing the risks associated with the presence of these compounds in various ecosystems (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
properties
IUPAC Name |
4-(2,5-dichlorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKPMSIGBXHCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651801 | |
Record name | 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dichlorophenyl)benzoic acid | |
CAS RN |
63028-31-9 | |
Record name | 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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